Gopherenediol
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Overview
Description
Gopherenediol is a diterpenoid compound known for its putative antifeedant activity against mammalian herbivores. It is primarily found in the roots of the gopherweed plant, Euphorbia lathyris, which belongs to the Euphorbiaceae family. This compound has been studied for its potential to deter herbivores from feeding on plants, making it a subject of interest in agricultural and ecological research .
Mechanism of Action
Target of Action
Gopherenediol is a diterpenoid that primarily targets mammalian herbivores . The compound is thought to have antifeedant activity, meaning it deters these animals from feeding .
Mode of Action
It is believed to interact with its targets (mammalian herbivores) by creating a deterrent effect . This effect protects plants, particularly gopherweed and Euphorbia lathyris (Euphorbiaceae), from being consumed by these herbivores .
Biochemical Pathways
The compound’s antifeedant activity suggests it may influence pathways related to feeding behavior in mammalian herbivores .
Result of Action
The primary result of this compound’s action is the deterrence of feeding by mammalian herbivores . This protective effect helps to safeguard plants like gopherweed and Euphorbia lathyris (Euphorbiaceae) from being eaten .
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific species of herbivore and their feeding habits. Additionally, factors such as the plant’s growth stage and environmental conditions could potentially affect the production and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Gopherenediol is involved in various biochemical reactions within the plant. It interacts with several enzymes and proteins that contribute to its antifeedant properties. For instance, this compound has been shown to inhibit certain digestive enzymes in herbivores, reducing their ability to process plant material effectively. Additionally, it may interact with proteins involved in the plant’s defense mechanisms, enhancing its protective effects .
Cellular Effects
This compound influences various cellular processes in both plants and herbivores. In plants, it may affect cell signaling pathways related to defense responses, leading to the production of other protective compounds. In herbivores, this compound can disrupt cellular metabolism by inhibiting key enzymes, leading to reduced nutrient absorption and digestion. This disruption can also affect gene expression related to digestive processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit enzyme activity by binding to the active sites, preventing substrate access. This inhibition can lead to a cascade of effects, including changes in gene expression and metabolic pathways. This compound’s ability to bind to proteins and enzymes is crucial for its antifeedant activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors in its long-term efficacy. Studies have shown that this compound remains stable under certain conditions but may degrade over time, reducing its effectiveness. Long-term exposure to this compound can lead to adaptive responses in herbivores, potentially diminishing its antifeedant properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on herbivores, while higher doses can lead to significant antifeedant activity. Excessive doses may cause toxic or adverse effects, such as gastrointestinal irritation or reduced growth rates in herbivores. Understanding the optimal dosage is crucial for maximizing its protective effects while minimizing potential harm .
Metabolic Pathways
This compound is involved in several metabolic pathways within the plant. It interacts with enzymes and cofactors that contribute to its biosynthesis and degradation. These interactions can affect metabolic flux and the levels of other metabolites in the plant. This compound’s role in these pathways is essential for its production and accumulation in gopherweed .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement to target sites. The localization and accumulation of this compound are critical for its antifeedant activity, ensuring that it is present in sufficient concentrations to deter herbivores .
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that this compound is positioned where it can effectively interact with enzymes and proteins involved in defense responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Gopherenediol involves the extraction of plant material, specifically from the roots of Euphorbia lathyris. The roots are typically ground and subjected to solvent extraction using ethyl acetate and methanol. The extracts are then combined, filtered, and further purified to isolate this compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the extraction and purification of plant material. Research is ongoing to develop more efficient and scalable methods for its production .
Chemical Reactions Analysis
Types of Reactions
Gopherenediol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized diterpenoids, while reduction can yield reduced diterpenoid derivatives .
Scientific Research Applications
Gopherenediol has several scientific research applications, including:
Chemistry: Studied for its unique chemical properties and potential as a natural pesticide.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Explored for its potential therapeutic properties, although more research is needed.
Industry: Potential use in developing natural pesticides and herbivore deterrents
Comparison with Similar Compounds
Similar Compounds
Docosanyl ferulate: Another compound isolated from Euphorbia lathyris with weak antifeedant activity.
Long-chain alkyl ferulates: Compounds with similar antifeedant properties.
Uniqueness
Gopherenediol is unique due to its specific diterpenoid structure and its potent antifeedant activity compared to other similar compounds.
Properties
IUPAC Name |
(1'R,2'R,3R,3aR,4R,5'R,7aS)-1',5'-dimethyl-7-methylidene-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indene-3,6'-cyclohexane]-1',2'-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-12(2)15-8-6-13(3)16-10-11-20(18(15)16)14(4)7-9-17(21)19(20,5)22/h12,14-18,21-22H,3,6-11H2,1-2,4-5H3/t14-,15-,16-,17-,18-,19+,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMSCRZKAZKYED-AIFSHUDHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C12CCC3C2C(CCC3=C)C(C)C)(C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@]([C@]12CC[C@H]3[C@H]2[C@H](CCC3=C)C(C)C)(C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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